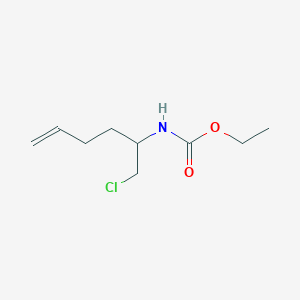
Ethyl (1-chlorohex-5-en-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-chlorohex-5-en-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a chlorohexenyl group attached to the carbamate moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-chlorohex-5-en-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with 1-chlorohex-5-en-2-amine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols or amines to produce the corresponding carbamates . This method offers versatility and efficiency in the synthesis of various carbamate compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-chlorohex-5-en-2-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiols, or amines can be used under mild conditions to achieve substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with various functional groups.
Oxidation and Reduction: Products include oxides, amines, or alcohols, depending on the reaction conditions.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
Ethyl (1-chlorohex-5-en-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl (1-chlorohex-5-en-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic functions . This mechanism is similar to other carbamate compounds, which are known to inhibit acetylcholinesterase and other enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group, used in the synthesis of other carbamate derivatives.
Propyl carbamate: Another similar compound with a propyl group, used in industrial applications.
Uniqueness
Ethyl (1-chlorohex-5-en-2-yl)carbamate is unique due to the presence of the chlorohexenyl group, which imparts distinct chemical properties and reactivity compared to other carbamate compounds. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
62035-94-3 |
|---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl N-(1-chlorohex-5-en-2-yl)carbamate |
InChI |
InChI=1S/C9H16ClNO2/c1-3-5-6-8(7-10)11-9(12)13-4-2/h3,8H,1,4-7H2,2H3,(H,11,12) |
InChI Key |
CAOYSBXXQUGQTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CCC=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















